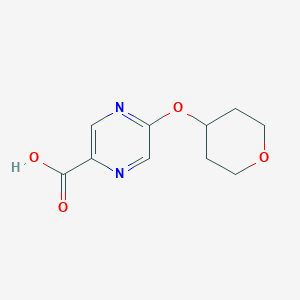

5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid

Description

Overview of Pyrazine-Based Carboxylic Acids in Synthetic Chemistry

In synthetic chemistry, pyrazine-based carboxylic acids are valued as versatile building blocks. The pyrazine (B50134) ring is relatively stable and can undergo various chemical transformations, allowing for the introduction of diverse functional groups. The carboxylic acid moiety provides a reactive handle for amide bond formation, esterification, and other coupling reactions, making these compounds key intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. pharmablock.com

The synthesis of pyrazine carboxylic acid derivatives often involves multi-step processes. For instance, methods for preparing related compounds like 5-methylpyrazine-2-carboxylic acid have been detailed in patent literature, highlighting routes that include cyclization and oxidation reactions. google.comgoogle.com These established synthetic strategies provide a foundation for the potential synthesis of more complex derivatives like 5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid.

Structural Characteristics and Chemical Significance of this compound

The structure of this compound is distinguished by three key components: the pyrazine ring, a carboxylic acid group, and an oxane (tetrahydropyran) ether linkage at the 5-position.

The pyrazine core, being an electron-deficient aromatic system, influences the compound's reactivity and electronic properties. The carboxylic acid at the 2-position is a critical functional group that can participate in various chemical reactions, most notably the formation of amides, which is a common linkage in biologically active molecules. rjpbcs.com The ether-linked oxane ring at the 5-position adds a degree of conformational flexibility and increases the molecule's polarity and potential for hydrogen bonding, which can be crucial for its interaction with biological targets.

Table 1: Key Structural Features of this compound

| Feature | Description | Significance |

| Pyrazine Ring | A six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement. | Provides a stable scaffold and influences the electronic properties of the molecule. |

| Carboxylic Acid | A -COOH group attached to the pyrazine ring. | Acts as a key reactive site for forming amide bonds and other functional group transformations. |

| Oxane Moiety | A tetrahydropyran (B127337) ring linked via an ether bond. | Enhances solubility and provides potential hydrogen bonding interactions, which can be important for biological activity. |

Basic chemical properties of the compound are summarized in public databases. uni.lu

Interactive Data Table: Predicted Properties of this compound (Note: These are computationally predicted values.)

| Property | Value |

| Molecular Formula | C10H12N2O4 |

| Molecular Weight | 224.21 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

Current Research Landscape and Academic Relevance of the Compound

While specific, in-depth research publications focusing exclusively on this compound are not abundant in the public domain, its structural motifs are highly relevant in the broader context of drug discovery and medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. rjpbcs.comchemimpex.com

The academic relevance of this compound likely lies in its potential as an intermediate in the synthesis of more complex, biologically active molecules. The combination of the pyrazine carboxylic acid core with the oxane moiety is a strategy often employed in the design of novel therapeutic agents to optimize their pharmacokinetic and pharmacodynamic profiles. The oxane group, for instance, can serve as a bioisostere for other chemical groups, helping to fine-tune the properties of a lead compound.

The broader class of pyrazine-containing drugs has seen significant success, with several approved by the FDA for various therapeutic indications. pharmablock.com This underscores the continued interest in exploring novel pyrazine derivatives. The synthesis and evaluation of compounds like this compound are crucial steps in the ongoing search for new and improved medicines.

Structure

3D Structure

Properties

IUPAC Name |

5-(oxan-4-yloxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-10(14)8-5-12-9(6-11-8)16-7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWODRMQBZRXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339874-41-7 | |

| Record name | 5-(oxan-4-yloxy)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Oxan 4 Yloxy Pyrazine 2 Carboxylic Acid

Strategic Approaches to Pyrazine (B50134) Ring Construction and Functionalization

The formation of the pyrazine ring is a foundational step in the synthesis of 5-(oxan-4-yloxy)pyrazine-2-carboxylic acid. Generally, the synthesis of substituted pyrazines can be achieved through various condensation reactions. A common and effective method involves the dehydrogenative coupling of β-amino alcohol derivatives. This approach is considered atom-economical and environmentally benign as it primarily produces hydrogen gas and water as byproducts.

Another established protocol for pyrazine synthesis is the condensation of α-dicarbonyl compounds with vicinal diamines. While effective, this method may be less direct for achieving the specific substitution pattern required for the target molecule. For industrial-scale synthesis of pyrazines, the condensation of ethylenediamine (B42938) with vicinal diols is often employed, typically utilizing heterogeneous catalysts.

Introduction of the Oxan-4-yloxy Substituent

A critical step in the synthesis is the introduction of the oxan-4-yloxy group at the 5-position of the pyrazine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.

Precursor Compounds and Starting Materials

The key precursors for this transformation are a suitably functionalized pyrazine ring and the alcohol, tetrahydropyran-4-ol (also known as oxan-4-ol). The pyrazine precursor is typically an ester of 5-chloropyrazine-2-carboxylic acid, such as methyl 5-chloropyrazine-2-carboxylate or ethyl 5-chloropyrazine-2-carboxylate. The chloro-substituent at the 5-position acts as a leaving group in the SNAr reaction.

The synthesis of methyl 5-chloropyrazine-2-carboxylate can be achieved from 5-hydroxypyrazine-2-carboxylic acid. This involves an initial esterification of the carboxylic acid with methanol, followed by chlorination of the hydroxyl group using a reagent like phosphorus oxychloride (POCl3). guidechem.com Alternatively, 5-chloropyrazine-2-carboxylic acid can be esterified directly using reagents such as trimethylsilyldiazomethane (B103560) in a mixture of diethyl ether and methanol. chemicalbook.com

Table 1: Key Precursor Compounds

| Compound Name | Structure | Role |

| Methyl 5-chloropyrazine-2-carboxylate | Electrophile in SNAr reaction | |

| Tetrahydropyran-4-ol (Oxan-4-ol) | Nucleophile in SNAr reaction |

Reaction Conditions and Catalytic Systems for Ether Formation

The ether linkage is formed by reacting the 5-chloropyrazine-2-carboxylate ester with tetrahydropyran-4-ol in the presence of a base. The base is crucial for deprotonating the hydroxyl group of the alcohol, thereby generating a more potent nucleophile (an alkoxide).

Commonly used bases for this type of SNAr reaction include inorganic bases such as potassium fluoride, potassium carbonate, and potassium phosphate. nih.gov The choice of solvent is also critical and can significantly influence the reaction rate and yield. While dipolar aprotic solvents like DMF, DMAc, and NMP are often effective, greener alternatives such as water, isopropyl alcohol, and 2-methyltetrahydrofuran (B130290) are also being explored. nih.govacsgcipr.org The reaction temperature is another important parameter, with many SNAr reactions on chloroheterocycles proceeding efficiently at elevated temperatures, often between 80 °C and 150 °C. nih.gov In some cases, microwave irradiation can be employed to accelerate the reaction. nih.gov

Table 2: Typical Reaction Conditions for SNAr on Chloropyrazines

| Parameter | Conditions | Rationale |

| Base | Potassium Fluoride, Potassium Carbonate | Deprotonates the alcohol to form the nucleophilic alkoxide. |

| Solvent | Water, DMF, Isopropyl Alcohol | Solubilizes reactants and influences reaction kinetics. |

| Temperature | 80 - 150 °C | Provides sufficient energy to overcome the activation barrier. |

Carboxylic Acid Moiety Formation and Manipulation

The final step in the synthesis of this compound is the hydrolysis of the ester group to the corresponding carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.

For the hydrolysis of pyrazine carboxylate esters, basic conditions are frequently employed. A common method involves treating the ester, methyl 5-(oxan-4-yloxy)pyrazine-2-carboxylate, with an aqueous solution of a strong base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). jocpr.com The reaction is typically carried out in water or a mixture of water and an organic co-solvent. The reaction mixture is often stirred at room temperature or gently heated to ensure complete conversion. Following the hydrolysis, the resulting carboxylate salt is neutralized with an acid, such as hydrochloric acid, to precipitate the desired carboxylic acid.

An efficient and environmentally friendly procedure for the hydrolysis of a related compound, methyl 5-chloropyrazine-2-carboxylate, utilizes lithium hydroxide in water, avoiding the use of organic solvents during the reaction and workup. jocpr.com This "green" approach can often be adapted for the hydrolysis of the oxan-4-yloxy substituted ester.

Multistep Synthetic Sequences Involving this compound

While the primary focus is on the synthesis of the title compound, it is important to recognize that this molecule can also serve as a key intermediate in the construction of more complex chemical entities. For instance, the carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and acid chlorides.

A typical multistep sequence would involve the initial synthesis of this compound as described above. Subsequently, the carboxylic acid can be activated, for example, by conversion to its acid chloride or by using a peptide coupling reagent. This activated intermediate can then be reacted with a wide range of nucleophiles, such as amines or alcohols, to generate a library of derivatives with diverse biological or material properties.

Optimization Strategies in Laboratory Synthesis

In the SNAr step, a systematic screening of different bases, solvents, and temperatures can lead to significant improvements in yield and reaction time. For example, the use of a phase-transfer catalyst might be beneficial when using a biphasic solvent system. The order of addition of reagents can also be critical to minimize the formation of side products.

For the hydrolysis step, optimization may involve adjusting the concentration of the base, the reaction temperature, and the pH for the final precipitation to maximize the recovery of the pure carboxylic acid. The use of "green" chemistry principles, such as the use of water as a solvent and minimizing the use of hazardous reagents, is an increasingly important consideration in modern synthetic chemistry. jocpr.com

Purification techniques at each stage are also crucial for obtaining the final product in high purity. Column chromatography is often employed to purify the intermediate ester, while recrystallization is a common method for purifying the final carboxylic acid. The choice of solvent for these purification steps is a key parameter to be optimized.

Chemical Reactivity and Derivatization Pathways of 5 Oxan 4 Yloxy Pyrazine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid is the most reactive functional group on the molecule for many common transformations, serving as a key handle for derivatization.

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for nucleophilic acyl substitution, a fundamental class of reactions for converting carboxylic acids into derivatives like esters and amides. scripps.edu

Esterification: The conversion of 5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. peptide.com This is an equilibrium process, and to drive the reaction toward the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. peptide.com

Amidation: The formation of amides from this compound is a crucial transformation, often employed in the synthesis of biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to an acid-base reaction forming a stable salt. nih.gov To facilitate amide bond formation, the carboxylic acid must first be activated using a coupling reagent. hepatochem.com A wide variety of modern coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netluxembourg-bio.com

The general process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea for carbodiimide reagents. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and a byproduct derived from the coupling agent. luxembourg-bio.comyoutube.com Studies on related pyrazine-2-carboxylic acids have demonstrated successful amidation with various amines using reagents like T3P (propyl phosphonic anhydride).

Table 1: Examples of Amidation Conditions for Pyrazine-2-Carboxylic Acid Analogs Data inferred from reactions on similar pyrazine-2-carboxylic acid substrates.

| Amine Nucleophile | Coupling Reagent/Conditions | Product Type | Reference |

| Substituted Anilines | 1. SOCl₂ 2. Aniline derivative | N-Aryl Pyrazine-2-carboxamide | nih.gov |

| N-Heteroarylpiperazines | T3P, DIPEA, DMF | N-Piperazinyl Pyrazine-2-carboxamide | |

| Various Amines | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | N-Substituted Pyrazine-2-carboxamide | |

| Primary/Secondary Amines | DCC or EDC, often with HOBt | N-Substituted Pyrazine-2-carboxamide | peptide.comhepatochem.com |

Reduction and Other Functional Group Transformations

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions to the carbonyl carbon. The aldehyde is an intermediate in this process but is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol.

The resulting primary alcohol, 5-(hydroxymethyl)-2-(oxan-4-yloxy)pyrazine, serves as a versatile intermediate for further functionalization, such as conversion to halides or other ester groups.

Electrophilic and Nucleophilic Reactions of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. thieme-connect.deresearchgate.net

Electrophilic Reactions: Direct electrophilic substitution on the pyrazine ring, such as nitration or halogenation, is difficult and requires harsh conditions. The ring is highly deactivated, and under acidic conditions, the nitrogen atoms become protonated, further increasing this deactivation. thieme-connect.de However, the presence of the electron-donating oxan-4-yloxy group at the C5 position may provide some activation to the ring compared to unsubstituted pyrazine, potentially directing electrophiles to the C3 or C6 positions.

A more feasible reaction involving an electrophilic reagent is the N-oxidation of one of the ring nitrogens. scripps.eduslideshare.net Oxidation of pyrazines with peracids (like m-CPBA) or other oxidizing agents can form pyrazine N-oxides. acs.org Kinetic studies on substituted pyrazines show that electron-donating groups, such as the alkoxy group in the target molecule, enhance the rate of N-oxidation. researchgate.net The N-oxide products are valuable intermediates, as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution reactions. scripps.edu

Nucleophilic Reactions: The electron-deficient nature of the pyrazine ring makes it a good substrate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halogen) is present on the ring. thieme-connect.describd.com While this compound does not possess a typical leaving group on the ring, reactions with very strong nucleophiles like organometallic reagents or sodium amide could potentially occur, leading to substitution at a C-H position. slideshare.net

Transformations Involving the Oxan-4-yloxy Side Chain

The oxan-4-yloxy side chain consists of a tetrahydropyran (B127337) (oxane) ring linked to the pyrazine core via an ether bond. This part of the molecule is generally stable under many reaction conditions.

The ether linkage is typically robust and resistant to cleavage. Unlike tetrahydropyranyl (THP) acetal protecting groups, which are known to be highly sensitive to acid, the secondary alkyl ether linkage in this compound requires much more forceful conditions for cleavage, such as treatment with strong acids like HBr or HI. youtube.com

The tetrahydropyran ring itself is a saturated heterocycle and lacks the reactivity of an aromatic system. It is generally inert to the conditions used for modifying the carboxylic acid or the pyrazine ring. However, under specific catalytic hydrogenation conditions, particularly with commercial Pd/C catalysts in protic solvents, inadvertent cleavage of THP ethers can sometimes occur due to the formation of trace amounts of acid. researchgate.net

Investigation of Reaction Mechanisms and Intermediates

Nucleophilic Acyl Substitution: The mechanism for amide formation using a carbodiimide coupling agent like DCC begins with the protonation of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the activated carbodiimide to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This intermediate is a potent acylating agent. The amine nucleophile then attacks the carbonyl carbon of the O-acylisourea, forming a tetrahedral intermediate. This intermediate collapses, eliminating the stable dicyclohexylurea (DCU) byproduct and yielding the final amide product. youtube.com

Reduction by LiAlH₄: The reduction of the carboxylic acid group begins with deprotonation by the hydride reagent to form a lithium carboxylate salt. A molecule of aluminum hydride (AlH₃) coordinates to the carbonyl oxygen. A hydride ion is then delivered to the carbonyl carbon in a nucleophilic acyl substitution-type step, eliminating an O-aluminate species and forming an intermediate aldehyde. The aldehyde is rapidly attacked by another hydride ion in a nucleophilic addition reaction, yielding an alkoxide intermediate which, upon acidic workup, gives the primary alcohol.

N-Oxidation: The mechanism of N-oxidation with a peracid involves the direct transfer of an oxygen atom from the peracid to one of the lone pairs of a ring nitrogen atom. researchgate.net The reaction is a concerted process where the nucleophilic nitrogen attacks the electrophilic peroxide oxygen, while the peracid's proton is transferred and the carboxylate anion is eliminated as the leaving group. For this compound, oxidation is expected to occur at the N4 position, which is para to the electron-donating alkoxy group and meta to the electron-withdrawing carboxylic acid group.

Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Novel Heterocyclic Scaffolds

In a general sense, pyrazine-2-carboxylic acids are utilized as precursors for more complex heterocyclic systems. The carboxylic acid functionality can be converted into amides, esters, or other groups that can participate in cyclization reactions to form fused heterocyclic rings. For instance, derivatives of pyrazine-2-carboxylic acid have been used to synthesize novel compounds with potential therapeutic applications. rjpbcs.com While no specific examples involving 5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid are documented, its structure suggests it could potentially be used in similar synthetic transformations.

Building Block for Complex Polycyclic Systems

The pyrazine (B50134) core is a component of various polycyclic aromatic compounds. researchgate.net Synthetic strategies often involve the annulation of additional rings onto a pre-existing pyrazine scaffold. Substituted pyrazine-2-carboxylic acids can serve as the initial building block, with the substituents directing the regiochemistry of subsequent ring-forming reactions. The oxan-4-yloxy group in this compound could influence the electronic properties of the pyrazine ring and thus its reactivity in the construction of polycyclic systems, although specific examples are not available in the literature.

Application in Combinatorial Chemistry Libraries (if applicable)

There is no specific information available in the searched literature regarding the use of this compound in combinatorial chemistry libraries. Generally, the structural features of pyrazine-2-carboxylic acid derivatives, such as the ability to introduce diversity at various positions of the pyrazine ring and through modification of the carboxylic acid group, make them suitable candidates for the generation of compound libraries for high-throughput screening.

Role in Convergent and Divergent Synthetic Strategies

The functional handles on substituted pyrazine-2-carboxylic acids allow for their incorporation into both convergent and divergent synthetic plans. In a convergent synthesis, the molecule could be prepared as a significant fragment that is later coupled with other fragments to assemble the final complex target. In a divergent approach, the carboxylic acid and the pyrazine ring can be selectively modified to produce a range of related compounds from a common intermediate. No specific published examples demonstrate the use of this compound in such strategies.

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy is fundamental to the molecular characterization of "this compound," providing detailed insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For "this compound," one would expect distinct signals for the protons on the pyrazine ring, the oxane ring, and the carboxylic acid group. The protons on the pyrazine ring are expected to appear in the downfield region due to the ring's aromatic and electron-withdrawing nature. libretexts.org The protons of the oxane ring would appear at different chemical shifts depending on their position relative to the ether oxygen. The carboxylic acid proton is typically highly deshielded, appearing as a broad singlet at a very low field (10-12 ppm). libretexts.org

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm range. libretexts.org The carbons of the pyrazine ring would also be significantly deshielded, while the carbons of the oxane ring would appear in the aliphatic region, with the carbon atom bonded to the ether oxygen showing a downfield shift compared to the others. libretexts.org

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the oxane and pyrazine rings, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming assignments made in the 1D spectra.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Environments for this compound Note: Specific chemical shift values (ppm) require experimental determination and are not available in the cited literature.

| Atom Type | Structural Position | Expected Chemical Shift Region | Rationale |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | Downfield (e.g., 10-12 ppm), broad | Acidic proton, deshielded by electronegative oxygens and hydrogen bonding. libretexts.org |

| ¹H | Pyrazine Ring | Downfield (Aromatic region) | Protons on an electron-deficient aromatic ring. |

| ¹H | Oxane Ring (adjacent to ether O) | Mid-field | Protons deshielded by the adjacent ether oxygen atom. |

| ¹H | Oxane Ring (distant from ether O) | Upfield (Aliphatic region) | Typical saturated ring protons. |

| ¹³C | Carbonyl (-C=O) | Downfield (e.g., 160-180 ppm) | Deshielded due to bonding with two electronegative oxygen atoms. libretexts.org |

| ¹³C | Pyrazine Ring | Downfield (Aromatic region) | Carbons in an electron-deficient aromatic system. |

| ¹³C | Oxane Ring (-C-O-) | Mid-field | Carbon deshielded by direct attachment to the ether oxygen. |

| ¹³C | Oxane Ring (-CH₂) | Upfield (Aliphatic region) | Typical saturated ring carbons. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective tool for identifying the functional groups present. For "this compound," the IR spectrum would exhibit characteristic absorption bands. A very broad absorption extending from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. libretexts.orgmsu.edu The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1710 cm⁻¹. libretexts.orgmsu.edu Other key signals would include C-O stretching from the ether linkage and the carboxylic acid, as well as C=N and C-H stretching vibrations from the pyrazine ring. orientjchem.orgdocumentsdelivered.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid (C=O) | Stretching | ~1710 | Strong |

| Pyrazine Ring (C-H) | Stretching | ~3000 - 3100 | Medium to Weak |

| Oxane Ring (C-H) | Stretching | ~2850 - 2960 | Medium to Strong |

| Pyrazine Ring (C=N, C=C) | Stretching | ~1400 - 1600 | Medium |

| Ether (C-O-C) | Stretching | ~1050 - 1250 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy, which allows for the determination of the elemental formula of the molecule and its fragments. cam.ac.uk

For "this compound" (Molecular Formula: C₁₀H₁₂N₂O₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the calculated theoretical mass. uni.lu The analysis can be performed in both positive and negative ionization modes. In positive mode, adducts such as [M+H]⁺ and [M+Na]⁺ are commonly observed, while in negative mode, the deprotonated molecule [M-H]⁻ is typically detected. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts (Data sourced from PubChem predictions). uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 225.08699 |

| [M+Na]⁺ | 247.06893 |

| [M-H]⁻ | 223.07243 |

| [M+NH₄]⁺ | 242.11353 |

| [M+K]⁺ | 263.04287 |

Chromatographic Methods for Separation and Identification

Chromatographic techniques are essential for separating the target compound from impurities, reaction byproducts, or other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of "this compound". A common method for analyzing carboxylic acids is reversed-phase HPLC. apexbt.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains protonated and well-retained. google.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov Following separation on an HPLC column, the eluent is directed into the mass spectrometer. This allows for the unequivocal identification of the peak corresponding to "this compound" by confirming its molecular weight in real-time. nih.gov LC-MS is particularly valuable for identifying and quantifying the compound in complex matrices and for characterizing any impurities separated by the HPLC system. mdpi.com

Analytical Methodologies for Structural Elucidation and Purity Assessment

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of "5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid". It is instrumental in monitoring the progress of its synthesis, identifying the presence of the compound in a mixture, and providing a preliminary assessment of its purity. The technique relies on the differential partitioning of the analyte between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase.

The chromatographic behavior of "this compound" is significantly influenced by its molecular structure, which contains a polar carboxylic acid group, a moderately polar pyrazine (B50134) ring, and an oxane moiety. This combination of functional groups necessitates a careful selection of the mobile phase to achieve optimal separation from starting materials, by-products, and other impurities.

A common challenge encountered during the TLC analysis of carboxylic acids is the phenomenon of "tailing" or "streaking" of the spots. researchgate.net This is primarily due to the strong hydrogen bonding interactions between the acidic proton of the carboxylic acid and the silanol (B1196071) groups (Si-OH) on the surface of the silica gel plate. researchgate.net To mitigate this effect and obtain well-defined, compact spots, it is a common practice to add a small percentage of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. researchgate.net The added acid protonates the carboxylate anions and suppresses their strong interaction with the stationary phase, leading to improved resolution. researchgate.net

The selection of an appropriate solvent system (eluent) is critical for the effective separation of "this compound". The polarity of the eluent must be optimized to ensure that the compound migrates a suitable distance on the TLC plate, typically resulting in a Retention Factor (Rf) value between 0.3 and 0.7 for good separation. A range of solvent systems with varying polarities can be employed, and the ideal composition is often determined empirically.

Table 1: Representative TLC Solvent Systems for the Analysis of Pyrazine Carboxylic Acid Derivatives

| Solvent System | Composition (v/v) | Polarity | Typical Application |

| Ethyl acetate (B1210297) / Hexane / Acetic acid | 70 : 30 : 1 | High | Separation from less polar impurities |

| Dichloromethane / Methanol / Acetic acid | 95 : 5 : 0.5 | Medium-High | General purpose analysis |

| Toluene / Ethyl acetate / Formic acid | 50 : 50 : 1 | Medium | Resolution of closely related compounds |

| Chloroform / Methanol | 90 : 10 | Medium | Monitoring reaction progress |

This table presents hypothetical but representative solvent systems that would be suitable for the TLC analysis of "this compound" based on general principles of chromatography for heterocyclic carboxylic acids.

Once the TLC plate has been developed, the separated components must be visualized. As "this compound" is a colorless compound, a visualization technique is required to reveal the position of the spots. Due to the presence of the aromatic pyrazine ring, the compound is expected to be UV active. libretexts.org Therefore, a non-destructive method of visualization is to expose the plate to ultraviolet (UV) light, typically at a wavelength of 254 nm. libretexts.org The compound will appear as a dark spot against the fluorescent background of the TLC plate. libretexts.org

For a more specific or sensitive detection, various chemical staining reagents can be employed. These reagents react with the functional groups present in the molecule to produce colored spots.

Table 2: Common Visualization Reagents for TLC Analysis

| Reagent | Preparation | Visualization | Target Functional Group(s) |

| Potassium Permanganate (KMnO4) | A dilute aqueous solution of KMnO4 | Yellow to brown spots on a purple background upon gentle heating. fiu.edu | Oxidizable groups (alkenes, alkynes, alcohols, aldehydes) |

| Bromocresol Green | 0.04 g in 100 mL of ethanol (B145695), with NaOH solution added dropwise to a blue endpoint. fiu.edu | Yellow spots on a blue background. fiu.edu | Carboxylic acids |

| p-Anisaldehyde | A solution of p-anisaldehyde in ethanol and sulfuric acid. libretexts.org | Various colored spots upon heating. libretexts.org | Nucleophilic compounds, aldehydes, ketones |

| Phosphomolybdic Acid (PMA) | 10 g of phosphomolybdic acid in 100 mL of ethanol. fiu.edu | Dark green or blue spots on a light green-yellow background upon heating. fiu.edu | A wide range of organic compounds |

This table provides examples of common visualization reagents and their expected outcomes for compounds with functional groups similar to those in "this compound".

Computational and Theoretical Investigations of 5 Oxan 4 Yloxy Pyrazine 2 Carboxylic Acid and Analogs

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 5-(oxan-4-yloxy)pyrazine-2-carboxylic acid. While specific DFT studies on this exact molecule are not extensively published, the principles can be inferred from research on related pyrazine (B50134) derivatives.

DFT calculations are instrumental in determining key electronic properties. For instance, the B3LYP hybrid functional is a common method used to calculate quantities such as vertical electron affinities in pyrazine and its derivatives mostwiedzy.pl. Such studies reveal that while pyrazine itself has a near-zero electron affinity, the introduction of substituents significantly alters this property mostwiedzy.pl. For this compound, the electron-withdrawing carboxylic acid group and the electron-donating oxanyloxy group would have competing effects on the electron density of the pyrazine ring, influencing its reactivity.

Furthermore, DFT is used to analyze the molecular orbital landscape, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are crucial for predicting the molecule's reactivity and its potential for charge-transfer interactions. In related pyrazine compounds, DFT calculations have been used to correlate HOMO and LUMO energies with observed chemical behavior nih.gov.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of the bonding and charge distribution within the molecule. This would be particularly insightful for understanding the nature of the ether linkage between the pyrazine and oxane rings and the electronic character of the carboxylic acid group.

Table 1: Predicted Physicochemical Properties of Pyrazine-2-carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| Pyrazine-2-carboxylic acid | C5H4N2O2 | 124.10 | 0.1 | 1 | 4 |

| 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4 | 182.13 | -0.6 | 1 | 5 |

This data is computationally generated and sourced from PubChem. nih.govnih.govnih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools for investigating how this compound and its analogs might interact with biological targets such as enzymes and proteins. These computational techniques are crucial for understanding potential mechanisms of action, like enzyme inhibition, and for guiding the development of new therapeutic agents.

In the case of this compound, the oxane ring introduces additional bulk and potential hydrogen bond accepting capabilities (via the ether oxygen) that would influence its binding orientation and affinity within a target's binding pocket. Docking simulations would explore the preferred conformations of the molecule upon binding and identify key interactions that stabilize the ligand-target complex. The results of such simulations are often quantified by a docking score, which estimates the binding affinity.

Table 2: Example Docking Results for Pyrazine-2-carboxylic Acid Derivatives against M. tuberculosis InhA protein

| Derivative | Rerank Score (kcal/mol) | Key Interacting Residues (Example) |

| Derivative 1a (aromatic side chain) | -75.1234 | TYR158 |

| Derivative 1b (cyclic side chain) | -80.5678 | GLY104 |

| Derivative 1c (aliphatic side chain) | -86.4047 | NAD999 |

This table is illustrative and based on findings from studies on different pyrazine derivatives. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful methods for predicting the most likely pathways for chemical reactions involving this compound and for characterizing the high-energy transition states that govern the rates of these reactions. DFT calculations are again a primary tool in this area.

For instance, the synthesis of pyrazine derivatives often involves multi-step processes. Computational methods can be used to model each step of a proposed synthetic route, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for optimizing reaction conditions such as temperature, catalysts, and solvents.

While specific reaction pathway predictions for this compound are not published, studies on related heterocyclic systems demonstrate the utility of this approach. For example, computational investigations into the mechanisms of C-H activation or cross-coupling reactions on pyrazine rings can elucidate the role of catalysts and the stereochemical outcomes of such transformations. Understanding these pathways is crucial for developing efficient and selective synthetic methods.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily around the ether linkage connecting the pyrazine and oxane rings, and the orientation of the carboxylic acid group. Conformational analysis is therefore essential for understanding its shape, properties, and biological activity.

The tetrahydropyran (B127337) (oxane) ring itself exists predominantly in a chair conformation to minimize steric strain. However, the orientation of the substituent on the pyrazine ring can be either axial or equatorial, and the energy difference between these conformers can be calculated using computational methods. Studies on substituted pyran analogues have shown that the presence of bulky or electronegative substituents can influence the preferred conformation beilstein-journals.orgnih.gov.

Furthermore, rotation around the C-O bond of the ether linkage and the C-C bond connecting the carboxylic acid to the pyrazine ring gives rise to various rotamers. Computational methods can be used to construct a potential energy surface by systematically varying the dihedral angles of these rotatable bonds. This allows for the identification of low-energy, stable conformations and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Understanding the preferred conformation is critical, as the spatial arrangement of atoms directly impacts how the molecule interacts with its environment, including solvent molecules and biological receptors. For instance, the relative orientation of the hydrogen bond donors and acceptors on the molecule is a key determinant of its binding properties.

Structure Property and Structure Interaction Relationship Studies of Pyrazine 2 Carboxylic Acid Derivatives

Correlation Between Structural Features and Observed Biochemical or Mechanistic Profiles

No in vitro enzyme inhibition studies or other biochemical or mechanistic profiles have been published specifically for 5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid. For other derivatives of pyrazine-2-carboxylic acid, research has demonstrated a range of biological activities, which are highly dependent on the nature and position of substituents on the pyrazine (B50134) ring. These studies often find that lipophilicity and the potential for hydrogen bonding are key determinants of activity. For instance, the introduction of various amide or ester groups can significantly alter the inhibitory profiles against different enzymes. However, without experimental data for the title compound, no such correlations can be drawn.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Molecular Design

A search of relevant databases and literature did not yield any chemoinformatics or QSAR studies that specifically include this compound in their training or test sets. QSAR models are frequently developed for series of pyrazine derivatives to predict their biological activities based on calculated molecular descriptors. These descriptors often include electronic, steric, and hydrophobic parameters. The development of a reliable QSAR model would necessitate a dataset of structurally related compounds with corresponding biological activity data, which is currently unavailable for derivatives featuring the oxan-4-yloxy group.

Insights into Molecular Recognition and Binding Modes at a Biochemical Level

There are no published molecular docking or crystallography studies that provide insights into the molecular recognition and binding modes of this compound at a biochemical level. Molecular modeling studies on other pyrazine-2-carboxylic acid derivatives have been used to predict their interactions with protein active sites. researchgate.net These studies often highlight the importance of the carboxylic acid group in forming key hydrogen bonds or salt bridges with amino acid residues, while the substituents on the pyrazine ring can engage in hydrophobic or other interactions that contribute to binding affinity and selectivity. researchgate.net For this compound, one could hypothesize that the pyrazine nitrogen atoms and the carboxylic acid group could act as hydrogen bond acceptors and donors, respectively, while the oxane ring might occupy a hydrophobic pocket within a target protein. However, this remains purely hypothetical without supporting experimental or computational evidence.

Q & A

Basic Research Questions

Q. How can researchers optimize the solubility of 5-(Oxan-4-yloxy)pyrazine-2-carboxylic acid in experimental settings?

- Methodological Answer : Solubility can be enhanced using ternary solvent systems. For instance, combining DMSO with PEG300 and Tween-80 in physiological saline (5:5:90 v/v) yields ≥2.5 mg/mL solutions. Alternative systems include SBE-β-CD in saline (10:90 v/v) or corn oil (20:80 v/v). Pre-sonication at 20–30°C improves clarity. Long-term storage should be at −80°C (2-year stability) or −20°C (1-year stability) .

Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?

- Methodological Answer : FT-IR and Raman spectroscopy are critical for analyzing vibrational modes, such as C=O stretching (1650–1750 cm⁻¹) and N–H bending. DFT calculations (B3LYP/6-311++G** basis set) can predict vibrational frequencies and molecular electrostatic potentials (MEPs), aiding in structural validation. UV-vis spectroscopy monitors reaction intermediates in catalytic studies .

Q. What synthetic routes are available for pyrazine-2-carboxylic acid derivatives?

- Methodological Answer : Cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine produces pyrazole-4-carboxylate intermediates, which undergo hydrolysis to yield carboxylic acids. Alternatively, coupling pyrazine-2-carboxylic acid with substituted anilines using carbodiimides (e.g., EDC·HCl) in pyridine at 20°C forms amides .

Advanced Research Questions

Q. How does this compound enhance vanadium-catalyzed hydrocarbon oxidations?

- Methodological Answer : The compound acts as a proton-transfer mediator in zwitterionic form, stabilizing vanadium(V) intermediates. It facilitates the generation of hydroxyl radicals (HO·) via H₂O₂ decomposition, which abstract hydrogen atoms from alkanes (e.g., cyclohexane → cyclohexanol). Kinetic studies show a rate dependence on [V] and [H₂O₂], with activation energies ~70 kJ/mol. Regioselectivity for hexane oxidation is C(1):C(2):C(3) = 1.0:6.8:6.0 .

Q. What computational approaches resolve mechanistic contradictions in radical-driven oxidations?

- Methodological Answer : DFT studies (e.g., B3LYP-D3/cc-pVDZ) model the interaction between vanadium peroxo complexes and pyrazine-2-carboxylic acid. Calculations reveal that H-transfer from H₂O₂ to the ligand precedes O–O bond cleavage, forming HO· radicals. MD simulations (NAMD/GROMACS) track radical diffusion in acetonitrile, correlating with experimental regioselectivity data .

Q. How is this compound utilized in targeted protein degradation (PROTACs)?

- Methodological Answer : The compound serves as a rigid linker in PROTACs, connecting E3 ligase ligands to target protein binders. Its diazepane backbone (Boc-protected) ensures optimal ternary complex geometry. Synthetic routes involve coupling tert-butyl diazepane-carboxylate with pyrazine-2-carboxylic acid via EDCI/HOBt, followed by Boc deprotection. Rigidity improves pharmacokinetics by reducing entropic penalties .

Q. What strategies address data discrepancies in detecting pyrazine-2-carboxylic acid derivatives in biological systems?

- Methodological Answer : Immunoassays using monoclonal antibodies (e.g., anti-PZA IgG1) achieve 0.1–10 μg/mL sensitivity in Mycobacterium tuberculosis lysates. Cross-reactivity with 5-hydroxypyrazine analogs is mitigated by pre-column derivatization (e.g., dansyl chloride) in HPLC-MS/MS. Contradictions in PZA resistance assays are resolved by correlating MIC values with POA accumulation .

Q. Can enzymatic methods improve the sustainability of synthesizing pyrazine-2-carboxylic acid derivatives?

- Methodological Answer : Amidase from Bacillus smithii IITR6b2 catalyzes hydrazide formation under solvent-free conditions (40°C, pH 7.5). Response surface methodology (CCD) optimizes substrate molar ratios (e.g., 1:1.2 acid/hydrazine), achieving 92% conversion. Fed-batch biotransformation scales yield 15 mM product with minimal by-products, aligning with green chemistry principles .

Data Contradiction Analysis

Q. Why do studies report conflicting regioselectivity in vanadium-catalyzed alkane oxidations?

- Resolution : Variations arise from solvent polarity (acetonitrile vs. water) and H₂O₂ concentration. High [H₂O₂] favors non-selective HO· pathways, while low [H₂O₂] promotes vanadium-peroxo-mediated C–H activation. Isotopic labeling (D₂O) and spin-trapping (TEMPO) differentiate radical vs. non-radical mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.